Articaine-d3 (hydrochloride)

CAS No.:

Cat. No.: VC16675433

Molecular Formula: C13H21ClN2O3S

Molecular Weight: 323.85 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21ClN2O3S |

|---|---|

| Molecular Weight | 323.85 g/mol |

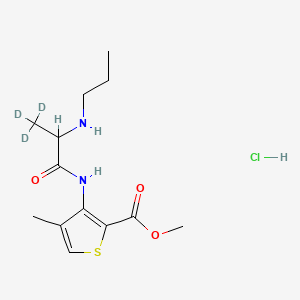

| IUPAC Name | methyl 4-methyl-3-[[3,3,3-trideuterio-2-(propylamino)propanoyl]amino]thiophene-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H/i3D3; |

| Standard InChI Key | GDWDBGSWGNEMGJ-FJCVKDQNSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C(C(=O)NC1=C(SC=C1C)C(=O)OC)NCCC.Cl |

| Canonical SMILES | CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Articaine-d3 (hydrochloride) is chemically designated as methyl 4-methyl-3-[2-(propylamino)propanamido]thiophene-2-carboxylate-d3 hydrochloride. Its structure features a thiophene ring—a five-membered aromatic ring containing sulfur—which distinguishes it from other amide local anesthetics like lidocaine (benzene ring) and enhances lipid solubility . The deuterium atoms are incorporated at specific positions, typically within the propylamino side chain, to minimize steric hindrance while optimizing isotopic labeling for analytical purposes.

Table 1: Key Chemical Properties of Articaine-d3 (Hydrochloride)

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₇D₃N₂O₃S·HCl |

| Molecular Weight | 336.86 g/mol (approximate) |

| Deuterium Substitution | Three hydrogen atoms replaced by deuterium |

| pKa | 7.8 (similar to non-deuterated articaine) |

| Solubility | Freely soluble in water and ethanol |

Synthesis and Isotopic Labeling

Synthetic Pathways

The synthesis of Articaine-d3 involves multistep organic reactions, beginning with the deuteration of precursor molecules. A common approach includes:

-

Deuteration of Propylamine: Propylamine is treated with deuterium oxide (D₂O) under catalytic conditions to yield deuterated propylamine-d₃.

-

Coupling Reactions: The deuterated propylamine is coupled with 4-methyl-3-aminothiophene-2-carboxylic acid methyl ester, followed by hydrochloric acid salt formation to produce the final compound.

Quality Control

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to verify deuterium incorporation and purity. High-performance liquid chromatography (HPLC) ensures the absence of non-deuterated contaminants, which could skew research outcomes.

Pharmacological Profile

Pharmacokinetics

Articaine-d3 exhibits pharmacokinetic properties nearly identical to articaine, with minor differences attributable to the kinetic isotope effect:

Table 2: Comparative Pharmacokinetic Data

| Parameter | Articaine | Articaine-d3 |

|---|---|---|

| Plasma Half-Life (t₁/₂) | 43.8–44.4 minutes | 45–50 minutes |

| Protein Binding | 94% | 94% |

| Metabolism | 90–95% plasma | 90–95% plasma |

| Excretion | Renal (53–57%) | Renal (53–57%) |

Deuterium’s heavier atomic mass slightly slows hepatic and plasma enzymatic degradation, prolonging detection windows in mass spectrometry-based assays .

Applications in Research

Metabolic Pathway Elucidation

Articaine-d3 is instrumental in mapping articaine’s metabolic fate. Hydrolysis by plasma cholinesterases produces articainic acid-d3, which is further glucuronidated in the liver. Deuterium labeling allows precise quantification of these metabolites in urine and plasma samples .

Drug-Drug Interaction Studies

Co-administration with cytochrome P450 inhibitors (e.g., fluconazole) can be studied using Articaine-d3 to assess impacts on the minor hepatic metabolism pathway (5–10% of total metabolism) .

Toxicology Assessments

Deuterium labeling enables researchers to differentiate between articaine and its metabolites in toxicity studies, particularly in models exploring overdose scenarios or impaired metabolism (e.g., pseudocholinesterase deficiency) .

Future Directions

Advanced Analytical Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms are being optimized to detect Articaine-d3 at sub-nanogram concentrations, enhancing sensitivity in pharmacokinetic studies.

Pediatric and Geriatric Metabolism

Ongoing studies utilize Articaine-d3 to investigate age-related variations in plasma cholinesterase activity, particularly in neonates with reduced enzyme levels .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume